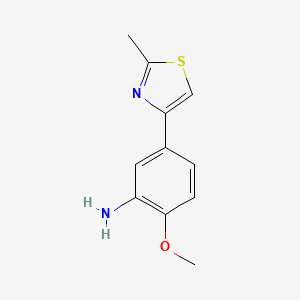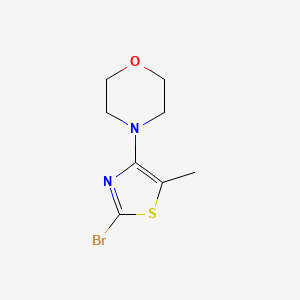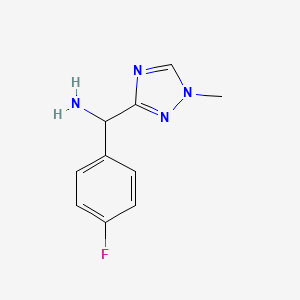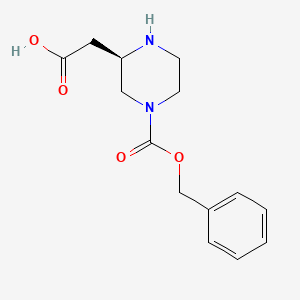
2-Methoxy-5-(2-methylthiazol-4-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-5-(2-metiltiazol-4-il)anilina es un compuesto heterocíclico con la fórmula molecular C11H12N2OS y un peso molecular de 220.29 g/mol . Este compuesto se utiliza principalmente como un bloque de construcción en la síntesis orgánica y tiene aplicaciones en diversos campos de la investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Metoxi-5-(2-metiltiazol-4-il)anilina generalmente implica la reacción de 2-metoxianilina con ácido 2-metiltiazol-4-carboxílico bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina. La mezcla de reacción se agita a temperatura ambiente durante varias horas, seguida de la purificación mediante cromatografía en columna .
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-Metoxi-5-(2-metiltiazol-4-il)anilina puede implicar reacciones de lotes a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Metoxi-5-(2-metiltiazol-4-il)anilina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Oxidación: Formación de quinonas correspondientes u otros derivados oxidados.
Reducción: Formación de derivados de aminas.
Sustitución: Formación de derivados de anilina sustituidos.
Aplicaciones Científicas De Investigación
2-Metoxi-5-(2-metiltiazol-4-il)anilina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.
Biología: Se emplea en el estudio de inhibidores enzimáticos y ligandos receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Metoxi-5-(2-metiltiazol-4-il)anilina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad, o interactuar con los receptores para modular sus vías de señalización. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Metoxi-5-(2-metiltiazol-4-il)anilina comparte similitudes estructurales con otros compuestos que contienen tiazol, como:
- 2-Metoxi-4-(2-metiltiazol-5-il)anilina
- 2-Metoxi-5-(2-etiltiazol-4-il)anilina
- 2-Metoxi-5-(2-feniltiazol-4-il)anilina .
Singularidad
La singularidad de 2-Metoxi-5-(2-metiltiazol-4-il)anilina radica en su patrón específico de sustitución y la presencia de ambos grupos metoxi y tiazol, que confieren propiedades químicas y biológicas distintas. La estructura única de este compuesto le permite participar en una variedad de reacciones químicas y exhibir diversas actividades biológicas .
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,12H2,1-2H3 |
Clave InChI |
WRDDOQBOXCIFBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)





![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)

![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)

![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)


